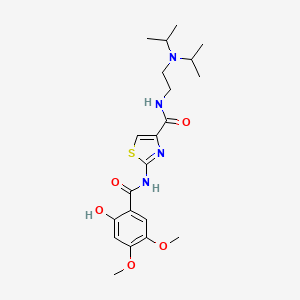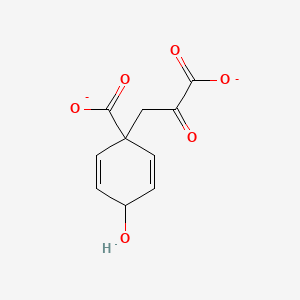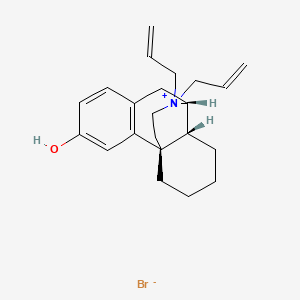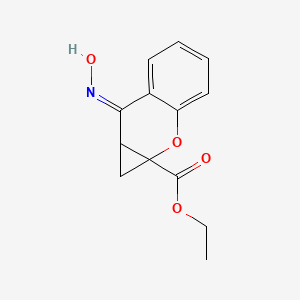
Acotiamide
Vue d'ensemble
Description
L’acotiamide est un médicament principalement utilisé pour le traitement de la dyspepsie fonctionnelle, un trouble gastro-intestinal courant caractérisé par des symptômes tels que la sensation de plénitude postprandiale, les ballonnements abdominaux supérieurs et la satiété précoce. Il est commercialisé sous le nom de marque Acofide et est connu pour son rôle d’inhibiteur de l’acétylcholinestérase .
Applications De Recherche Scientifique
Acotiamide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies involving acetylcholinesterase inhibitors.
Biology: Investigated for its effects on gastrointestinal motility and its potential role in treating other gastrointestinal disorders.
Medicine: Primarily used for the treatment of functional dyspepsia. .
Industry: Utilized in the pharmaceutical industry for the development of prokinetic drugs.
Mécanisme D'action
L’acotiamide exerce ses effets en inhibant l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine. En inhibant cette enzyme, l’this compound augmente les niveaux d’acétylcholine dans le tractus gastro-intestinal, améliorant ainsi la motilité gastrique et soulageant les symptômes de la dyspepsie fonctionnelle. Le médicament agit sur les récepteurs muscariniques du système nerveux entérique, ce qui entraîne une augmentation de la libération d’acétylcholine et une inhibition de l’activité de l’acétylcholinestérase .
Analyse Biochimique
Biochemical Properties
Acotiamide plays a crucial role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract . By increasing acetylcholine levels, this compound enhances gastrointestinal motility, which helps alleviate symptoms of functional dyspepsia . This compound interacts with muscarinic receptors in the enteric nervous system, leading to increased acetylcholine release and inhibition of acetylcholinesterase activity .
Cellular Effects
This compound influences various cellular processes, particularly in the gastrointestinal tract. It enhances gastric accommodation and accelerates gastric emptying, which are critical for proper digestion . This compound increases the release of acetylcholine, which binds to muscarinic receptors on smooth muscle cells, leading to enhanced muscle contractions and improved gastrointestinal motility . Additionally, this compound has been shown to improve dyspeptic symptoms and reduce anxiety in patients with functional dyspepsia .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine . This inhibition leads to increased acetylcholine levels, which bind to muscarinic receptors on smooth muscle cells, enhancing muscle contractions and gastrointestinal motility . This compound also acts as an antagonist on muscarinic autoreceptors in the enteric nervous system, further increasing acetylcholine release . This dual mechanism of action makes this compound effective in treating functional dyspepsia.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that this compound significantly increases gastric accommodation and accelerates gastric emptying in patients with functional dyspepsia . These effects are maintained over the course of treatment, with improvements in dyspeptic symptoms and anxiety observed after two weeks of treatment . This compound’s stability and sustained efficacy make it a promising treatment for functional dyspepsia.
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance gastric motility and improve delayed gastric emptying . The effects of this compound vary with different dosages, with higher doses leading to more pronounced improvements in gastrointestinal motility . At very high doses, this compound may cause adverse effects such as increased prolactin levels and abnormal liver function tests . These findings highlight the importance of determining the optimal dosage for therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is primarily metabolized by the enzymes UGT1A8 and UGT1A9 . These enzymes facilitate the conjugation of this compound with glucuronic acid, making it more water-soluble and easier to excrete . The majority of this compound is excreted in the feces, with a smaller portion eliminated through urine . This metabolic pathway ensures the efficient clearance of this compound from the body, reducing the risk of accumulation and toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated processes . In the stomach, this compound is actively transported from the blood to the stomach tissue, where it exerts its effects on gastrointestinal motility . This transport mechanism ensures that this compound reaches its target site of action, enhancing its therapeutic efficacy. Additionally, this compound’s distribution is influenced by its binding to stomach tissue proteins, which helps localize the drug to the stomach .
Subcellular Localization
This compound’s subcellular localization is primarily within the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic receptors on the cell surface, leading to increased acetylcholine release and enhanced muscle contractions . This compound’s localization to these specific cellular compartments is crucial for its therapeutic effects on gastrointestinal motility. Additionally, this compound’s binding to acetylcholinesterase within the cells prevents the breakdown of acetylcholine, further enhancing its efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de l’acotiamide implique plusieurs étapes de synthèse. Une méthode courante comprend la réaction de l’acide 2-hydroxy-4,5-diméthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d’acide correspondant. Cet intermédiaire est ensuite mis à réagir avec le 2-amino-1,3-thiazole-4-carboxamide en présence d’une base pour produire l’this compound .
Méthodes de production industrielle
La production industrielle de l’this compound implique généralement l’utilisation de composants instantanés hydrophiles pour améliorer le taux de dissolution du produit final. Le procédé comprend la micronisation de l’this compound et de l’agent de remplissage, suivie du mélange avec des excipients pharmaceutiquement acceptables pour former des comprimés .
Analyse Des Réactions Chimiques
Types de réactions
L’acotiamide subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule d’this compound.
Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau du cycle thiazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent le chlorure de thionyle pour la chloration, des bases telles que l’hydroxyde de sodium pour la déprotonation, et des agents réducteurs tels que le borohydrure de sodium pour les réactions de réduction .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’this compound peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent conduire à divers dérivés thiazoliques substitués .
Applications de la recherche scientifique
L’this compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé modèle dans des études impliquant des inhibiteurs de l’acétylcholinestérase.
Biologie : Étudié pour ses effets sur la motilité gastro-intestinale et son rôle potentiel dans le traitement d’autres troubles gastro-intestinaux.
Médecine : Principalement utilisé pour le traitement de la dyspepsie fonctionnelle. .
Industrie : Utilisé dans l’industrie pharmaceutique pour le développement de médicaments prokinétiques.
Comparaison Avec Des Composés Similaires
L’acotiamide est unique parmi les médicaments prokinétiques en raison de son mécanisme d’action spécifique et de son absence d’affinité pour les récepteurs de la sérotonine ou de la dopamine. Les composés similaires comprennent :
Dompéridone : Un antagoniste de la dopamine utilisé pour les troubles de la motilité gastro-intestinale.
Cisapride : Un agoniste des récepteurs de la sérotonine précédemment utilisé pour la motilité gastro-intestinale, mais retiré en raison d’effets secondaires cardiaques.
Métoclopramide : Un antagoniste de la dopamine possédant des propriétés prokinétiques, mais associé à des effets secondaires sur le système nerveux central
L’unicité de l’this compound réside dans son inhibition sélective de l’acétylcholinestérase et sa faible interaction avec les autres récepteurs des neurotransmetteurs, ce qui en fait une option plus sûre et plus ciblée pour le traitement de la dyspepsie fonctionnelle .
Propriétés
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHZNAUBXFZMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870163 | |
| Record name | Acotiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185106-16-5 | |
| Record name | Acotiamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acotiamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acotiamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acotiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOTIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)





